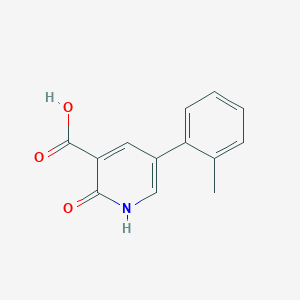

2-Hydroxy-5-(2-methylphenyl)nicotinic acid

Description

2-Hydroxy-5-(2-methylphenyl)nicotinic acid (CAS: 887973-51-5) is a nicotinic acid derivative featuring a hydroxyl group at position 2 of the pyridine ring and a 2-methylphenyl substituent at position 4. Nicotinic acid derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

5-(2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJLUOPIYPNOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604825 | |

| Record name | 5-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261966-59-9 | |

| Record name | 5-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminonicotinic acid with 5-methoxysalicylaldehyde in the presence of ethanol and a few drops of concentrated sulfuric acid at a pH of 3.5-4.5 . This reaction yields the desired product, which can be further purified and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC-MS .

Industrial Production Methods

Industrial production methods for 2-Hydroxy-5-(2-methylphenyl)nicotinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methylphenyl)nicotinic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Reactions

Before delving into applications, it is essential to understand the chemical behavior of this compound. It can undergo various reactions such as oxidation, reduction, and substitution. Common reagents used include:

- Oxidation Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

- Reduction Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

These reactions can yield various products, including carboxylic acids, ketones, alcohols, or amines depending on the conditions employed.

Chemistry

In the realm of organic synthesis, 2-Hydroxy-5-(2-methylphenyl)nicotinic acid serves as a valuable building block for more complex molecules. Its ability to participate in various chemical reactions makes it a versatile compound in synthetic organic chemistry.

Biology

The compound has potential applications as a biochemical probe or ligand in assays. Its structural features may allow it to interact with specific biological targets, facilitating studies on enzyme activity or receptor binding.

Medicine

While specific therapeutic applications are still under investigation, preliminary studies suggest that 2-Hydroxy-5-(2-methylphenyl)nicotinic acid may exhibit bioactive properties that could be harnessed in drug development. Research is ongoing to explore its efficacy and mechanisms of action against various diseases.

Industry

In industrial applications, this compound can be utilized as an intermediate in the synthesis of new materials or chemicals. Its properties may also lend themselves to the development of innovative products in fields such as pharmaceuticals and agrochemicals.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of 2-Hydroxy-5-(2-methylphenyl)nicotinic acid demonstrated its effectiveness as a precursor for more complex organic compounds. Researchers utilized a reaction between 2-aminonicotinic acid and 5-methoxysalicylaldehyde under controlled conditions to yield high purity levels of the target compound.

In another study focusing on biological applications, researchers evaluated the interaction of 2-Hydroxy-5-(2-methylphenyl)nicotinic acid with specific enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit certain enzyme activities, suggesting potential therapeutic roles.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS: 1267011-08-4)

- Substituent : Fluorine at phenyl position 2.

- This compound’s solubility in aqueous media may differ from the methyl-substituted analog due to polar interactions .

5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS: 1261922-75-1)

5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid (CAS: 1261957-61-2)

- Substituents : Fluorine at phenyl position 2 and methoxy at position 3; hydroxyl at pyridine position 5.

- Impact : The methoxy group enhances steric bulk and electron-donating effects, while the shifted hydroxyl group alters hydrogen-bonding networks. This positional change could affect crystallization behavior, as seen in pH-dependent polymorph studies of hydroxynicotinic acids .

Heterocyclic vs. Phenyl Substituents

5-(2-Furyl)nicotinic acid (CAS: 857283-84-2)

- Substituent : Furyl ring instead of phenyl.

- Compared to the methylphenyl analog, this compound may exhibit distinct solid-state packing due to planar furan geometry .

Functional Group Modifications

5-Hydroxyflunixin (CAS: 75369-61-8)

- Structure: 5-Hydroxy-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}-3-pyridinecarboxylic acid.

- Key Differences: An amino linkage replaces the hydroxyl at pyridine position 2, and a trifluoromethyl group is present on the phenyl ring. The trifluoromethyl group significantly increases lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications than the parent compound .

Comparative Analysis Table

Key Research Findings

- Crystallization Behavior : Hydroxyl positioning (e.g., 2 vs. 6) and substituent electronic effects (e.g., fluorine, methoxy) influence polymorphism and solubility. For example, 2-hydroxynicotinic acid exhibits pH-dependent crystallization, forming distinct hydrogen-bonded networks .

- Biological Activity: Substituent polarity and stereochemistry critically affect antimicrobial efficacy. For instance, Z-olefin configurations in alkenoic acids enhance activity, suggesting that substituent geometry in nicotinic analogs may similarly modulate bioactivity .

- Synthetic Flexibility: Compounds with formyl or amino groups (e.g., 5-Hydroxyflunixin) enable further derivatization, whereas methyl or fluorine substituents prioritize stability .

Biological Activity

2-Hydroxy-5-(2-methylphenyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 229.23 g/mol. Its structure features a pyridine ring substituted with a hydroxyl group and a methylphenyl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.23 g/mol |

| Functional Groups | Hydroxyl, Methylphenyl |

The mechanism of action for 2-Hydroxy-5-(2-methylphenyl)nicotinic acid involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis. The compound may also exhibit antioxidant properties, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of 2-Hydroxy-5-(2-methylphenyl)nicotinic acid against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Testing

In vitro tests have been conducted using the broth microdilution method against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 mM |

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Candida albicans | >1 mM |

The results indicate that the compound is particularly effective against Pseudomonas aeruginosa, suggesting its potential utility in treating infections caused by this pathogen .

Study on Antimicrobial Efficacy

A study published in Scientific Reports evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including 2-Hydroxy-5-(2-methylphenyl)nicotinic acid. The findings highlighted that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values indicating effective inhibition at low concentrations .

Research on Mechanisms

Another research effort focused on the mechanisms underlying the biological activity of nicotinic acid derivatives. It was found that the hydroxyl group on the phenyl ring plays a crucial role in enhancing antimicrobial potency by facilitating hydrogen bonding with microbial targets .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Hydroxy-5-(2-methylphenyl)nicotinic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use P95 (US) or P1 (EU) respirators for particulate filtration during routine handling. For higher exposure risks (e.g., aerosol generation), use OV/AG/P99 (US) or ABEK-P2 (EU) respirators with full-face shields .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Avoid drainage contamination and ensure proper ventilation .

- Storage : Store in a dry, sealed container at 2–8°C to maintain stability. Avoid incompatible materials (e.g., strong oxidizers) .

Q. Which spectroscopic techniques are recommended for structural elucidation of 2-Hydroxy-5-(2-methylphenyl)nicotinic acid and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, carboxyl) via characteristic absorption bands (e.g., O–H stretch at ~2500–3300 cm⁻¹) .

- 1H-NMR : Assign proton environments, particularly aromatic protons (δ 6.5–8.5 ppm) and substituent effects (e.g., methyl groups at δ ~2.3 ppm) .

- UV-Vis : Monitor electronic transitions for conjugation analysis (e.g., π→π* in aromatic systems) .

Q. How can crystallographic data for 2-Hydroxy-5-(2-methylphenyl)nicotinic acid be refined using SHELX software?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination via dual-space methods, particularly for small-molecule structures .

- Refinement : Apply SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factor convergence (target: <5%) .

- Validation : Cross-check with CIF files and the IUCr's checkCIF tool to resolve data contradictions (e.g., residual electron density peaks) .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation kinetics of nicotinic acid derivatives under acidic conditions?

- Methodological Answer :

-

Reactive Species : Protonated nicotinic acid reacts with peroxomonosulfate (HSO₅⁻) in a second-order reaction (first-order in each reactant). Monitor via UV spectroscopy at λmax ~260 nm .

-

Rate Law : Derive using pseudo-steady-state approximation:

where $K_1$ and $K_3$ are equilibrium constants for protonation steps <span data-key="32" class="reference-num" data-pages="undefined">14</span>.

Q. How can mixed-effects modeling optimize pharmacokinetic studies of nicotinic acid derivatives?

- Methodological Answer :

- Model Design : Use nonlinear mixed-effects models (NONMEM) to account for inter-subject variability (e.g., obese vs. normal rat populations) .

- Parameter Estimation : Apply stochastic differential equations (SDEs) to handle noise in plasma concentration-time data. Use sensitivity equations for gradient computation to improve convergence .

- Validation : Compare AIC/BIC values for nested models to select the best fit. Cross-validate with bootstrap resampling .

Q. What strategies enhance the synthetic yield of 2-Hydroxy-5-(2-methylphenyl)nicotinic acid Schiff base derivatives?

- Methodological Answer :

- Condensation Reaction : React 5-formyl salicylic acid with sulfadiazine in ethanol under reflux (80°C, 6 hr). Monitor via TLC (silica gel, ethyl acetate:hexane = 3:7) .

- Catalyst Optimization : Use glacial acetic acid (1–2 drops) to accelerate imine formation. Purify via recrystallization from methanol .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stability and tautomeric forms .

Q. How do substituent effects (e.g., methyl vs. tert-butyl groups) influence the physicochemical properties of nicotinic acid derivatives?

- Methodological Answer :

- LogP Analysis : Measure octanol-water partitioning via shake-flask method. Methyl groups increase hydrophobicity (ΔlogP \sim+0.5) compared to tert-butyl (ΔlogP \sim+1.2) .

- Thermal Stability : Conduct TGA/DSC to compare decomposition temperatures. Methyl-substituted derivatives show higher stability (Tdec \sim220°C) due to reduced steric strain .

- Solubility : Use HPLC to quantify aqueous solubility. Tert-butyl groups reduce solubility by \sim40% compared to methyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.